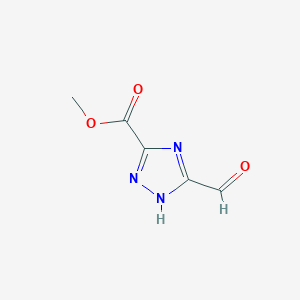

methyl 5-formyl-1H-1,2,4-triazole-3-carboxylate

Description

Properties

Molecular Formula |

C5H5N3O3 |

|---|---|

Molecular Weight |

155.11 g/mol |

IUPAC Name |

methyl 5-formyl-1H-1,2,4-triazole-3-carboxylate |

InChI |

InChI=1S/C5H5N3O3/c1-11-5(10)4-6-3(2-9)7-8-4/h2H,1H3,(H,6,7,8) |

InChI Key |

ZWUQIAZSUFLCFR-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=NNC(=N1)C=O |

Origin of Product |

United States |

Preparation Methods

Diazotization-Based Synthesis

A classical approach to synthesizing 1,2,4-triazole-3-carboxylate derivatives involves multiple steps starting from lime nitrogen and hydrazine hydrate. The process includes hydrazinolysis, cyclization, esterification, diazotization, and denitrification to obtain the target compound or its precursors.

- Preparation of aminoguanidine carbonate from lime nitrogen, hydrazine hydrate, and ammonium bicarbonate.

- Acylation with oxalic acid to form an intermediate.

- Cyclization under strong alkaline conditions to produce aminotriazole formic acid.

- Esterification with methanol in the presence of sulfuric acid to yield 3-amino-1,2,4-triazole-5-methyl formate.

- Diazotization reaction with nitrous acid to form a diazonium salt.

- Reduction or denitrification using hypophosphorous acid or methanol to obtain crude 1,2,4-triazole-3-formic acid.

- Hydrolysis of aminoguanidine carbonate to finalize the product.

This method is well-documented in pharmaceutical chemistry literature and provides a route to the methyl ester of 1,2,4-triazole-3-carboxylic acid derivatives, which can be further functionalized to introduce the formyl group at position 5.

Formylation of Methyl 1,2,4-Triazole-3-Carboxylate

The formyl group at position 5 is typically introduced by selective formylation reactions on the methyl 1,2,4-triazole-3-carboxylate scaffold. Although specific detailed procedures for this exact compound are scarce, general formylation methods include:

- Vilsmeier–Haack reaction using POCl3 and DMF.

- Reactions with formylating agents such as ethyl formate or paraformaldehyde under acidic or basic catalysis.

These methods require careful control to avoid overreaction or degradation of the triazole ring.

Alternative Synthetic Routes from 5-Amino-1,2,4-Triazole-3-Carboxylic Acid

According to commercial synthesis information, methyl 5-formyl-1H-1,2,4-triazole-3-carboxylate can be prepared starting from 5-amino-1,2,4-triazole-3-carboxylic acid:

- Esterification of the carboxylic acid group to methyl ester.

- Selective oxidation or formylation of the amino group at position 5 to the formyl group.

This route leverages commercially available intermediates and is amenable to scale-up.

Comparative Analysis of Preparation Methods

In-Depth Research Findings and Notes

- The non-diazotization method using thiosemicarbazide is considered more environmentally friendly and operationally safer, with water as the main solvent and no need for chromatographic purification, making it industrially attractive.

- The classical diazotization method, while effective, involves hazardous intermediates and multiple steps, which may limit its large-scale applicability.

- Formylation reactions on the triazole ring require precise control to maintain ring integrity and selectivity.

- Commercial suppliers indicate that starting from 5-amino-1,2,4-triazole-3-carboxylic acid derivatives is a practical route, though detailed protocols are proprietary.

Chemical Reactions Analysis

Methyl 5-formyl-1H-1,2,4-triazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the formyl group to a hydroxyl group.

Substitution: The triazole ring can undergo substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.

Scientific Research Applications

Methyl 5-formyl-1H-1,2,4-triazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 5-formyl-1H-1,2,4-triazole-3-carboxylate involves its interaction with molecular targets through hydrogen-bonding and dipole interactions. The triazole ring acts as a pharmacophore, interacting with biological receptors and enzymes, thereby exerting its effects . The specific pathways involved depend on the particular application and target molecule.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares methyl 5-formyl-1H-1,2,4-triazole-3-carboxylate with structurally related triazole derivatives:

Research Findings and Challenges

- Synthetic Efficiency : Huisgen cycloadditions with alkynes for triazole synthesis often suffer from low yields (e.g., 74.6% for methyl propiolate) and by-product formation .

- Analytical Methods: Reverse-phase HPLC (Newcrom R1 column) effectively separates methyl 5-amino-1H-1,2,4-triazole-3-carboxylate (logP = -0.686), highlighting the need for tailored methods for formyl derivatives .

- Stability Issues : The formyl group’s susceptibility to oxidation or hydrolysis may limit the compound’s shelf life, necessitating stabilized formulations.

Biological Activity

Methyl 5-formyl-1H-1,2,4-triazole-3-carboxylate (MFT) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings on the compound's biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

MFT features a triazole ring, which is known for its ability to form hydrogen bonds and engage in π-π interactions with various biological targets. Its structure can be represented as follows:

This compound is characterized by a formyl group at the 5-position and a carboxylate group at the 3-position of the triazole ring.

The biological activity of MFT is primarily attributed to its interaction with enzymes and receptors in biological systems. The triazole moiety can inhibit enzyme activity by mimicking natural substrates or by binding to active sites. This interaction often results in altered enzymatic functions, which can lead to various pharmacological effects.

Antimicrobial Activity

MFT has been evaluated for its antimicrobial properties against a range of pathogens. Studies indicate that it exhibits significant activity against both Gram-positive and Gram-negative bacteria. For instance, research shows that MFT derivatives possess minimum inhibitory concentrations (MICs) comparable to established antibiotics:

| Compound | Pathogen Tested | MIC (µg/mL) |

|---|---|---|

| MFT | Staphylococcus aureus | 8 |

| MFT | Escherichia coli | 16 |

| MFT | Pseudomonas aeruginosa | 32 |

These findings suggest that MFT could serve as a lead compound for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of MFT has also been investigated. In vitro studies demonstrate that MFT derivatives induce cytotoxic effects on various cancer cell lines, including breast (MCF7) and colon (HCT116) carcinoma cells. The following table summarizes the cytotoxic effects observed:

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| MFT | MCF7 | 10 |

| MFT | HCT116 | 15 |

The mechanism behind this activity may involve apoptosis induction and cell cycle arrest .

Case Studies

- Antimicrobial Efficacy : A recent study evaluated several derivatives of MFT against multi-drug resistant strains of bacteria. The most potent derivative demonstrated an MIC of 4 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA), outperforming traditional treatments .

- Anticancer Research : In another investigation, MFT was tested on leukemia cell lines, showing promising results in reducing cell viability at concentrations as low as 5 µM. The study highlighted the compound's potential as a chemotherapeutic agent due to its selective toxicity towards cancer cells over normal cells .

Q & A

Q. What are the established synthetic routes for methyl 5-formyl-1H-1,2,4-triazole-3-carboxylate, and how do reaction conditions influence yield?

The compound can be synthesized via two primary routes:

- Route 1 : Esterification of 5-amino-1,2,4-triazole-3-carboxylic acid with methanol under acidic catalysis, followed by formylation at the 5-position .

- Route 2 : Hydroxymethylation of 1H-1,2,4-triazole using formaldehyde in the presence of Ba(OH)₂·8H₂O, followed by oxidation and esterification (yield: 32%, purity: 98%) .

Q. Key Variables :

- Temperature: Excess methanol (60–80°C) improves esterification efficiency .

- Catalysts: Ba(OH)₂·8H₂O enhances hydroxymethylation but may require post-reaction neutralization .

- Yield Optimization: Sequential purification (e.g., recrystallization or column chromatography) is critical due to side reactions in formylation steps.

Q. How is the compound characterized structurally, and what analytical techniques are essential for validation?

Q. What are the primary applications of this compound in medicinal chemistry?

It serves as a versatile intermediate:

- Nucleoside Analogues : Precursor for Ribavirin derivatives via substitution at the 5-formyl group .

- Heterocyclic Scaffolds : Used to synthesize 1,2,4-triazole-3-carbohydrazides for antimicrobial or anticancer agents .

- Enzyme Inhibitors : Structural motif in COX-2 inhibitors (e.g., 5-aryl-1,2,4-triazoles with IC₅₀ < 1 µM) .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing side reactions?

Methodological Strategies :

- Flow Chemistry : Continuous esterification reduces thermal degradation risks.

- Microwave-Assisted Synthesis : Accelerates formylation steps (e.g., 30 min vs. 6 hr conventional heating) .

- Protecting Groups : Use of tert-butyloxycarbonyl (Boc) to shield reactive NH groups during formylation .

Data-Driven Optimization : Statistical tools (e.g., Design of Experiments) to model interactions between temperature, catalyst loading, and solvent polarity .

Q. What contradictions exist in reported spectroscopic data, and how can they be resolved?

Observed Discrepancies :

- NMR Shifts : Variations in ¹H NMR δ values for the formyl proton (reported 9.8–10.2 ppm) due to solvent polarity or hydrogen bonding .

- Crystallographic Data : Polymorphism observed in triazole derivatives (e.g., monoclinic vs. orthorhombic systems) impacts melting points .

Resolution Methods : - Standardize solvent systems (e.g., DMSO-d₆ for NMR).

- Perform differential scanning calorimetry (DSC) to detect polymorphic transitions .

Q. How does the 5-formyl group influence reactivity in nucleophilic substitutions?

Mechanistic Insights :

- Electrophilicity : The formyl group activates the triazole ring for nucleophilic attacks (e.g., hydrazine to form hydrazones) .

- Steric Effects : Bulky substituents at the 1-position (e.g., pyridin-3-yl) reduce reaction rates by ~40% .

Experimental Validation : - Kinetic studies under varying pH and temperature.

- Computational modeling (DFT) to map charge distribution and transition states .

Q. What are the challenges in scaling up synthesis while maintaining purity?

Critical Issues :

- Byproduct Formation : Over-formylation at reactive NH sites generates impurities (e.g., bis-formylated derivatives) .

- Purification : Low solubility in common solvents necessitates advanced techniques (e.g., preparative HPLC).

Solutions : - Process Analytical Technology (PAT) : In-line FT-IR monitors reaction progress.

- Crystallization Engineering : Use antisolvent (e.g., hexane) to enhance crystal yield .

Q. How can computational methods predict the compound’s bioactivity?

Approaches :

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with antimicrobial activity .

- Docking Studies : Simulate binding to COX-2 active site (PDB: 1CX2) to prioritize derivatives .

Validation : Compare predicted IC₅₀ values with in vitro enzymatic assays .

Safety and Handling

Q. What safety protocols are recommended given limited toxicological data?

Q. How should reactive intermediates (e.g., acylhydrazides) be stabilized during synthesis?

- Low-Temperature Storage : Keep intermediates at –20°C to prevent decomposition .

- Inert Atmosphere : Use argon or nitrogen to avoid oxidation during formylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.